molecular formula C33H38BrFN4O B12391112 Blm-IN-2

Blm-IN-2

Cat. No.: B12391112
M. Wt: 605.6 g/mol
InChI Key: ZTSBFUZGEKUIED-SFQUDFHCSA-N
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Description

Blm-IN-2 is a compound known for its inhibitory effects on Bloom’s Syndrome Protein (BLM). It exhibits an IC50 value of 0.8 μM and has shown efficacy in suppressing the proliferation, invasion, cell cycle arrest, and apoptosis of colorectal cancer cells. This makes this compound a potential candidate for colorectal cancer research .

Preparation Methods

The synthetic routes and reaction conditions for Blm-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediates and their subsequent conversion into the final product. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes .

Chemical Reactions Analysis

Blm-IN-2 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Blm-IN-2 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the inhibition of Bloom’s Syndrome Protein and its effects on DNA repair mechanisms.

    Biology: The compound is utilized in biological studies to investigate its impact on cell proliferation, invasion, and apoptosis.

    Medicine: this compound is being researched for its potential therapeutic applications in treating colorectal cancer and other types of cancer.

Mechanism of Action

Blm-IN-2 exerts its effects by inhibiting the activity of Bloom’s Syndrome Protein (BLM). BLM is a RECQ-family helicase involved in the dissolution of complex DNA structures and repair intermediates. This compound inhibits BLM’s ATPase-coupled DNA helicase activity by allosterically trapping a DNA-bound translocation intermediate. This inhibition disrupts the homologous recombination repair pathway, leading to increased DNA damage and cell death in cancer cells .

Properties

Molecular Formula

C33H38BrFN4O

Molecular Weight

605.6 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-7-[3-(diethylamino)propylamino]-6-fluoro-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C33H38BrFN4O/c1-5-38(6-2)19-7-18-36-31-21-30-28(20-29(31)35)33(40)39(22-25-10-15-27(34)16-11-25)32(37-30)17-12-24-8-13-26(14-9-24)23(3)4/h8-17,20-21,23,36H,5-7,18-19,22H2,1-4H3/b17-12+

InChI Key

ZTSBFUZGEKUIED-SFQUDFHCSA-N

Isomeric SMILES

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)/C=C/C4=CC=C(C=C4)C(C)C)F

Canonical SMILES

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)C(C)C)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.